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molecular formula C14H13ClO3S B8584054 [3-(Benzyloxy)phenyl]methanesulfonyl chloride

[3-(Benzyloxy)phenyl]methanesulfonyl chloride

Cat. No. B8584054
M. Wt: 296.8 g/mol
InChI Key: PHOPVEFKAFEWNW-UHFFFAOYSA-N
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Patent
US08895547B2

Procedure details

Under inert gas, 2.36 g of (3-benzyloxyphenyl)methanesulfonic acid sodium salt and 0.61 ml of N,N-dimethylformamide were initially charged in 45 ml of THF, then, at a temperature of −20° C., 4.1.73 ml of oxalyl chloride were added dropwise and the reaction solution was allowed to come to 0° C. within 15 minutes. The reaction solution was diluted with 100 ml of diethyl ether and washed with water, dilute aqueous sodium hydrogencarbonate solution and saturated sodium chloride solution. The organic phase was dried over MgSO4 and concentrated by rotary evaporation. The residue (2.30 g) was used in the next reaction without further purification.
Name
(3-benzyloxyphenyl)methanesulfonic acid sodium salt
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([CH2:16][S:17]([O-:20])(=O)=[O:18])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CN(C)C=O.C(Cl)(=O)C([Cl:29])=O>C1COCC1.C(OCC)C>[CH2:2]([O:9][C:10]1[CH:11]=[C:12]([CH2:16][S:17]([Cl:29])(=[O:20])=[O:18])[CH:13]=[CH:14][CH:15]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
(3-benzyloxyphenyl)methanesulfonic acid sodium salt
Quantity
2.36 g
Type
reactant
Smiles
[Na+].C(C1=CC=CC=C1)OC=1C=C(C=CC1)CS(=O)(=O)[O-]
Name
Quantity
0.61 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, dilute aqueous sodium hydrogencarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue (2.30 g) was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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